molecular formula C21H25ClN2O2 B13745602 1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride CAS No. 42773-93-3

1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride

Cat. No.: B13745602
CAS No.: 42773-93-3
M. Wt: 372.9 g/mol
InChI Key: JAPQRISOLOBBBH-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a morpholine ring attached to a propyl chain, a phenyl group, and an indole core. It is commonly used in various scientific research applications due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Morpholinopropyl Group: The morpholinopropyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole core with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydro-1-(3-piperidinopropyl)-3-phenyl-2H-indol-2-one
  • 1,3-Dihydro-1-(3-morpholinoethyl)-3-phenyl-2H-indol-2-one
  • 1,3-Dihydro-1-(3-pyrrolidinopropyl)-3-phenyl-2H-indol-2-one

Uniqueness

1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride is unique due to its specific structural features, such as the presence of the morpholinopropyl group and the indole core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

42773-93-3

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

1-(3-morpholin-4-ium-4-ylpropyl)-3-phenyl-3H-indol-2-one;chloride

InChI

InChI=1S/C21H24N2O2.ClH/c24-21-20(17-7-2-1-3-8-17)18-9-4-5-10-19(18)23(21)12-6-11-22-13-15-25-16-14-22;/h1-5,7-10,20H,6,11-16H2;1H

InChI Key

JAPQRISOLOBBBH-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCCN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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